molecular formula C22H24BrNO2 B3849129 1'-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B3849129
M. Wt: 414.3 g/mol
InChI Key: PZFOQIXHAKGCRQ-UHFFFAOYSA-N
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Description

1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a brominated dimethoxyphenyl group attached to an indene-piperidine spiro system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Chemical Reactions Analysis

1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its brominated dimethoxyphenyl group. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and brominated aromatic compounds. For example:

The uniqueness of 1’-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its combination of a spirocyclic system with a brominated aromatic ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-[(5-bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO2/c1-25-20-14-21(26-2)19(23)13-17(20)15-24-11-9-22(10-12-24)8-7-16-5-3-4-6-18(16)22/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOQIXHAKGCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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